6-methoxy-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one
Description
6-methoxy-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by its unique structure, which includes a chromenone core, a thiazole ring, and a hydrazone linkage. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Properties
IUPAC Name |
6-methoxy-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9(2)18-19-16-17-13(8-23-16)12-7-10-6-11(21-3)4-5-14(10)22-15(12)20/h4-8H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMSLKHWXBTXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is introduced by reacting the chromenone intermediate with thioamide derivatives under reflux conditions.
Hydrazone Linkage Formation: The final step involves the condensation of the thiazole intermediate with hydrazine derivatives to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
6-methoxy-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-methoxy-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-naphthyl propanamide derivatives: Known for their antibacterial activity.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
6-methoxy-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
